N'-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
Overview
Description
N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide is a hydrazone derivative known for its versatile applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzylidene group attached to a benzohydrazide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The presence of hydroxy and methoxy groups enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar structure with a bromine atom substitution.
N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide: Contains an isonicotinohydrazide moiety.
(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Thiazolo-pyrimidine derivatives with similar functional groups.
Uniqueness
N’-(2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide is unique due to its specific combination of hydroxy, methoxy, and hydrazone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit enzyme inhibition properties sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-8-6-11(7-9-13)16(20)18-17-10-12-4-3-5-14(22-2)15(12)19/h3-10,19H,1-2H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUJSHZQRAMTME-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131536-61-3 | |
Record name | N'-(2-HYDROXY-3-METHOXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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